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molecular formula C9H6N2O2 B8284041 Phthalazin-1(2h)-one-4-carbaldehyde CAS No. 116286-87-4

Phthalazin-1(2h)-one-4-carbaldehyde

Cat. No. B8284041
M. Wt: 174.16 g/mol
InChI Key: PBJJLZYNPLMYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07329660B2

Procedure details

Under N2 atmosphere, 50 g (284 mmol) 4-hydroxymethylphthalazin-1(2H)-one is dissolved in 900 ml DMSO and 119 ml (851 mmol) triethylamine. A solution of 90.3 g (567 mmol) sulfur trioxide pyridine complex in 733 ml DMSO is added and the mixture stirred for about 2 h. After the reaction is completed (TLC control), the mixture is poured onto a mixture of 2 l 5% Na2CO3 solution with 2 kg ice and 5 l EtOAc and then stirred. The aqueous phase of the resulting suspension is separated off and twice extracted with 2 l EtOAc. The first organic phase comprises crystalline product, this is filtered off and washed with water and EtOAc. The organic phase is separated off from the filtrate and, together with the second and third organic phase, washed with water and brine, dried (Na2SO4) and evaporated. The evaporation residue is combined with the above crystalline product, stirred in EtOAc, and hexane added before being filtered. This yields the title compound; m.p. 262-265° C.; 1H-NMR (DMSO-d6) 9.82 (s, HCO), 8.88 (d, 1H), 8.27 (d, 1H), 7.95 (m, 2H); FAB-MS (M+H)+=175, (M+H+MeOH)+=207.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
119 mL
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Three
Name
Quantity
5 L
Type
reactant
Reaction Step Three
Name
Quantity
733 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](=[O:13])[NH:5][N:4]=1.C(N(CC)CC)C.C([O-])([O-])=O.[Na+].[Na+].CCOC(C)=O>CS(C)=O>[C:6]1(=[O:13])[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]([CH:2]=[O:1])=[N:4][NH:5]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OCC1=NNC(C2=CC=CC=C12)=O
Name
Quantity
900 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
119 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
ice
Quantity
2 kg
Type
reactant
Smiles
Name
Quantity
5 L
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
733 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for about 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
The aqueous phase of the resulting suspension is separated off
EXTRACTION
Type
EXTRACTION
Details
twice extracted with 2 l EtOAc
FILTRATION
Type
FILTRATION
Details
this is filtered off
WASH
Type
WASH
Details
washed with water and EtOAc
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off from the filtrate
WASH
Type
WASH
Details
together with the second and third organic phase, washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
STIRRING
Type
STIRRING
Details
stirred in EtOAc
ADDITION
Type
ADDITION
Details
hexane added
FILTRATION
Type
FILTRATION
Details
before being filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(NN=C(C2=CC=CC=C12)C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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